N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a structurally complex organic compound featuring a benzothiazin core substituted with a trifluoromethyl group at position 6 and an acetamide side chain linked to a 4-[(difluoromethyl)sulfanyl]phenyl moiety. The benzothiazin core (a 1,4-thiazine derivative) is partially saturated, contributing to conformational flexibility, while the trifluoromethyl group enhances lipophilicity and metabolic stability . The 4-[(difluoromethyl)sulfanyl]phenyl substituent introduces both sulfur-based electron-withdrawing effects and fluorine-driven hydrophobicity, which are critical for molecular interactions in biological systems or material sciences.
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N2O2S2/c19-17(20)28-11-4-2-10(3-5-11)24-15(26)8-14-16(27)25-12-7-9(18(21,22)23)1-6-13(12)29-14/h1-7,14,17H,8H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRSYIYBSYRXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)SC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazine core with multiple substituents that enhance its biological properties. The difluoromethyl and trifluoromethyl groups are particularly noteworthy for their influence on the compound's pharmacokinetics and interaction with biological targets.
Preliminary studies suggest that the compound may exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways, including dipeptidyl peptidase IV (DPP-IV), which is linked to glucose metabolism and type 2 diabetes management.
- Antitumor Activity : Research indicates that the compound may possess antitumor properties, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| DPP-IV Inhibition | Dipeptidyl Peptidase IV | 0.018 | Potent inhibitor with high selectivity |
| Cytotoxicity | Various Cancer Cell Lines | 5.0 - 15.0 | Induces apoptosis in treated cells |
| Antifungal Activity | Phytopathogenic Fungi | 10.0 - 20.0 | Moderate to excellent activity observed |
Case Studies
- DPP-IV Inhibition : In a study evaluating novel DPP-IV inhibitors, this compound demonstrated an IC50 value of 18 nM against DPP-IV, indicating its potential as an anti-diabetic agent .
- Antitumor Activity : A recent investigation into compounds with similar structures revealed promising antitumor effects in vitro. The compound was shown to significantly reduce cell viability in several cancer cell lines, suggesting its potential role as an anticancer therapeutic .
- Antifungal Studies : In antifungal assays against a range of phytopathogenic fungi, the compound exhibited notable inhibitory effects, outperforming several standard antifungal agents .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Substituent Impact: The 4-nitro group in the analog from is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitution or redox reactions compared to the 4-[(difluoromethyl)sulfanyl] group in the primary compound.
Core Heterocycle Differences: The 1,4-benzothiazin core in the primary compound and ’s analog is a six-membered ring with one sulfur and one nitrogen atom. Partial saturation (3,4-dihydro) introduces puckering, as described by Cremer and Pople’s ring puckering coordinates, which could influence binding pocket compatibility . The benzothieno[2,3-d]pyrimidin core in ’s compound is a fused bicyclic system with full saturation in the pyrimidin ring, likely increasing rigidity and altering hydrogen-bonding capacity compared to the monocyclic benzothiazin .
Fluorine Substituent Effects
Fluorine atoms are present in all three compounds (trifluoromethyl, difluoromethyl, or fluorophenyl groups). Their roles include:
Hydrogen Bonding and Crystallography
- The acetamide group in all compounds serves as a hydrogen-bond donor/acceptor, critical for forming supramolecular networks in crystals or interacting with biological targets. Bernstein et al. highlight the importance of graph set analysis for predicting such interactions .
- Crystallographic data for these compounds (if available) would likely be refined using SHELX software, as it remains a standard for small-molecule structural determination .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the difluoromethylsulfanyl and trifluoromethyl groups via and NMR shifts .
- LC-MS/HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm. MS fragmentation patterns verify molecular ion peaks (e.g., [M+H]) .
- Elemental Analysis : Validate stoichiometry of C, H, N, S, and F to ±0.3% deviation .
What biological targets or pathways are hypothesized for this compound based on structural analogs?
Basic Research Question
Analogous benzothiazine derivatives exhibit activity against:
- Microbial targets : Inhibition of bacterial DNA gyrase or fungal lanosterol demethylase .
- Cancer pathways : Apoptosis induction via Bcl-2/Bax modulation or topoisomerase II inhibition .
- Enzyme targets : Fluorinated groups may enhance binding to ATP-binding pockets (e.g., kinase inhibition) .
What methodologies are employed to resolve contradictions in bioactivity data across different studies?
Advanced Research Question
- Assay reproducibility : Standardize protocols (e.g., MIC for antimicrobial tests, IC for cytotoxicity) across labs .
- Orthogonal validation : Confirm enzyme inhibition via both fluorometric and radiometric assays .
- Statistical analysis : Use ANOVA to account for variability in cell-line sensitivity or microbial strain resistance .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Advanced Research Question
- Substituent variation : Replace difluoromethylsulfanyl with methylsulfonyl or chloro groups to assess hydrophobicity effects .
- In silico modeling : Dock derivatives into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
- Bioactivity testing : Compare IC values against parental compounds in dose-response assays .
What in vitro or in vivo models are recommended for assessing pharmacokinetics and metabolism?
Advanced Research Question
- Hepatic microsomes : Incubate with NADPH to identify phase I metabolites (e.g., oxidative defluorination) .
- Rodent models : Measure plasma half-life (t) and bioavailability via oral/intravenous administration .
- Mass spectrometry : Profile metabolites using UPLC-QTOF-MS with collision-induced dissociation .
What strategies are effective in mitigating toxicity while retaining bioactivity?
Advanced Research Question
- Cytotoxicity screening : Use HepG2 or HEK293 cells to identify toxicophores (e.g., reactive sulfhydryl groups) .
- Prodrug design : Mask acetamide groups with ester linkages to reduce off-target effects .
- Selective targeting : Conjugate with antibodies or ligands for tumor-specific delivery .
How can researchers validate enzyme inhibition mechanisms proposed for this compound?
Advanced Research Question
- Kinetic assays : Determine inhibition constants (K) via Lineweaver-Burk plots under varying substrate concentrations .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., cytochrome P450) to visualize binding modes .
- Mutagenesis studies : Engineer enzyme active-site mutants to confirm critical residue interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
